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Compound of Interest

Compound Name: PSI TFA
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical use of

pemetrexed (PSI), a multi-targeted antifolate, in combination with other therapeutic agents.

Detailed protocols for key experiments are provided to facilitate research and development in

this area.

Preclinical Data: In Vitro and In Vivo Efficacy
Pemetrexed has demonstrated synergistic or additive antitumor effects when combined with a

variety of other chemotherapeutic and targeted agents in preclinical models. The following

tables summarize key quantitative data from these studies.

In Vitro Cytotoxicity of Pemetrexed in Combination
Therapies
Table 1: IC50 Values of Pemetrexed and Combination Agents in Various Cancer Cell Lines
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Combinatio
n Agent

Cancer
Type

Cell Line
Pemetrexed
IC50 (µM)

Combinatio
n Agent
IC50 (µM)

Notes

Metformin

Non-Small

Cell Lung

Cancer

A549 1.82 ± 0.17 -

Combination

resulted in

synergistic

inhibition of

cell

proliferation.

[1]

Metformin

Non-Small

Cell Lung

Cancer

HCC827 1.54 ± 0.30 -

Synergistic

effects

observed.[1]

Metformin

Non-Small

Cell Lung

Cancer

H1975 3.37 ± 0.14 -

Synergistic

effects

observed.[1]

Oxaliplatin Colon Cancer HT29 5.10 ± 0.42 0.33 ± 0.02

Dose-

dependent

inhibition of

cell growth

observed.

Oxaliplatin Colon Cancer WiDr 1.14 ± 0.15 0.13 ± 0.01 -

Oxaliplatin Colon Cancer SW620 0.87 ± 0.23 1.13 ± 0.35 -

Oxaliplatin Colon Cancer LS174T 1.05 ± 0.36 0.19 ± 0.01 -

Ribociclib

Lung

Adenocarcino

ma

A549
0.0499 ±

0.029 (72h)

2.104 ±

0.0539 (72h)

Enhanced

cytotoxicity

observed with

the

combination.

Ribociclib Lung

Adenocarcino

ma

PC9 0.0766 ±

0.0315 (72h)

6.165 ± 0.067

(72h)

Enhanced

cytotoxicity

observed with
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the

combination.

In Vivo Efficacy of Pemetrexed Combination Therapies
Table 2: Summary of In Vivo Antitumor Efficacy of Pemetrexed Combinations

Combination Agent Cancer Model Dosing Regimen Key Findings

Gemcitabine
H2122 NSCLC

Xenograft (mice)

Pemetrexed (100

mg/kg) followed by

Gemcitabine (30

mg/kg)

Significantly delayed

tumor growth by at

least 14 days

compared to single

agents.

Gemcitabine

Myc1-induced G3

Medulloblastoma

(mice)

Pemetrexed (200

mg/kg) + Gemcitabine

(60 mg/kg)

Increased median

survival by 33 days

with co-treatment.

Icotinib

EGFR-mutant Lung

Adenocarcinoma

Xenograft (mice)

Pemetrexed (250

mg/kg, once weekly)

followed by Icotinib

(60 mg/kg, daily for 5

days)

Additive anti-tumor

activity, reduced

angiogenesis, and

enhanced anti-

proliferative and pro-

apoptotic effects.[2]

Clinical Data: Efficacy in Human Trials
Combination therapies involving pemetrexed have been extensively evaluated in clinical trials

for various cancers, particularly non-small cell lung cancer (NSCLC) and pancreatic cancer.

Pemetrexed in Combination with Platinum-Based Agents
Table 3: Clinical Efficacy of Pemetrexed with Cisplatin or Carboplatin in NSCLC
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Study
Treatment
Arm

Histology
Overall
Response
Rate (ORR)

Median
Progressio
n-Free
Survival
(PFS)
(months)

Median
Overall
Survival
(OS)
(months)

Phase II
Pemetrexed

+ Cisplatin

Non-

squamous

NSCLC

44.0% 4.3 22.2[3]

Phase II
Pemetrexed

+ Carboplatin

Non-

squamous

NSCLC

- 4.7 8.9[4]

Retrospective

Analysis

Pemetrexed

+ Cisplatin

Non-

squamous

NSCLC

- -

Favorable

Hazard Ratio

vs.

Vinorelbine-

Cisplatin and

Gemcitabine-

Cisplatin[5]

Pemetrexed in Combination with Gemcitabine
Table 4: Clinical Efficacy of Pemetrexed with Gemcitabine in Pancreatic Cancer
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Study Treatment Arm
Overall
Response
Rate (ORR)

Median
Progression-
Free Survival
(PFS) (months)

Median Overall
Survival (OS)
(months)

Phase III
Pemetrexed +

Gemcitabine
14.8% 3.9 6.2[6]

Phase III
Gemcitabine

alone
7.1% 3.3 6.3[6]

Phase II
Pemetrexed +

Gemcitabine
15% - 6.5[7]

Pemetrexed in Combination with Immunotherapy
Table 5: Clinical Efficacy of Pemetrexed and Carboplatin with Pembrolizumab in NSCLC

Study Treatment Arm
Overall
Response
Rate (ORR)

Median
Progression-
Free Survival
(PFS) (months)

Median Overall
Survival (OS)
(months)

KEYNOTE-021

(Phase I/II)

Pembrolizumab

+

Pemetrexed/Car

boplatin

57% -

Significantly

improved vs.

chemotherapy

alone (HR 0.56)

[8][9]

KEYNOTE-021

(Phase I/II)

Pemetrexed/Car

boplatin alone
30% - -

Real-world study

Pembrolizumab

+

Pemetrexed/Car

boplatin

63.7% 9.0 20.6[10]

Signaling Pathways and Mechanisms of Action
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The synergistic effects of pemetrexed in combination therapies can be attributed to its multi-

targeted mechanism of action and its influence on various cellular signaling pathways.

Mechanism of Action of Pemetrexed
Pemetrexed is a folate antimetabolite that inhibits three key enzymes involved in purine and

pyrimidine synthesis:

Thymidylate Synthase (TS)

Dihydrofolate Reductase (DHFR)

Glycinamide Ribonucleotide Formyltransferase (GARFT)

By inhibiting these enzymes, pemetrexed disrupts the synthesis of DNA and RNA, leading to

cell cycle arrest and apoptosis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 17 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14903103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Folate Metabolism

Nucleotide Synthesis

Folic Acid Dihydrofolate (DHF) Tetrahydrofolate (THF)DHFR Purine Synthesis

dUMP dTMPTS

DNA Synthesis

Pemetrexed

DHFR

inhibits

TSinhibits

inhibits

blocks

Cell Proliferation

Click to download full resolution via product page

Caption: Pemetrexed's multi-targeted inhibition of folate pathway enzymes.

Signaling Pathways Modulated by Pemetrexed
Combinations

EGFR Signaling Pathway: In combination with EGFR inhibitors like icotinib, pemetrexed

enhances the inhibition of downstream pathways including AKT and MAPK, leading to

reduced cell proliferation and survival.[2]
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Apoptosis Induction: The combination of pemetrexed with a CDK4/6 inhibitor like ribociclib

has been shown to enhance pro-apoptotic activity through the caspase/bcl-2 signaling

pathway.[11]

Autophagy Modulation: Pemetrexed in combination with agents like simvastatin can induce

autophagy through the mTOR signaling pathway.[12]
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Caption: Modulation of key signaling pathways by pemetrexed combinations.

Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of pemetrexed

in combination with other therapeutic agents.

In Vitro Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing

the synergistic effects of drug combinations.

Materials:

Cancer cell lines of interest

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Pemetrexed (PSI TFA)

Combination agent

96-well plates

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Microplate reader

Procedure:

Cell Seeding:

Trypsinize and count cells.

Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete

medium.
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Incubate overnight at 37°C in a humidified 5% CO2 incubator.

Drug Treatment:

Prepare serial dilutions of pemetrexed and the combination agent in complete medium.

For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.

For combination treatments, add 50 µL of each drug at the desired concentrations.

Include wells with untreated cells as a control.

Incubate for 72 hours (or other desired time points).

MTS Assay:

Add 20 µL of MTS reagent to each well.

Incubate for 1-4 hours at 37°C.

Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the untreated control.

Determine the IC50 values for each agent using non-linear regression analysis (e.g., in

GraphPad Prism).

To assess synergy, calculate the Combination Index (CI) using the Chou-Talalay method

(CI < 1 indicates synergy, CI = 1 indicates additivity, CI > 1 indicates antagonism).
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Caption: Workflow for the in vitro cell viability (MTS) assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 17 Tech Support

https://www.benchchem.com/product/b14903103?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14903103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Western Blot Analysis for Signaling Pathway Modulation
This protocol is for assessing changes in protein expression and phosphorylation in key

signaling pathways following drug treatment.

Materials:

Treated and untreated cell lysates

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Nitrocellulose or PVDF membranes

Primary antibodies (e.g., for p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, Caspase-3, Bcl-2,

GAPDH)

HRP-conjugated secondary antibodies

ECL chemiluminescence substrate

Imaging system

Procedure:

Protein Extraction:

Lyse cells in RIPA buffer.

Determine protein concentration using the BCA assay.

SDS-PAGE and Transfer:

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

Run the gel to separate proteins by size.
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Transfer the proteins to a nitrocellulose or PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

Detection:

Apply ECL substrate to the membrane.

Capture the chemiluminescent signal using an imaging system.

Analysis:

Quantify band intensities using image analysis software (e.g., ImageJ).

Normalize the expression of target proteins to a loading control (e.g., GAPDH).

In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of pemetrexed

combinations in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Cancer cell line for implantation

Pemetrexed (PSI TFA)
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Combination agent

Calipers

Animal balance

Procedure:

Tumor Implantation:

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of

each mouse.

Tumor Growth and Randomization:

Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x

Width^2).

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment groups (e.g., Vehicle control, Pemetrexed alone, Combination agent alone,

Pemetrexed + Combination agent).

Drug Administration:

Administer the drugs according to the desired schedule and route (e.g., intraperitoneal,

oral gavage).

Monitor the body weight of the mice as an indicator of toxicity.

Efficacy Assessment:

Measure tumor volume and body weight 2-3 times per week.

Continue treatment for a specified period or until tumors in the control group reach a

predetermined size.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

histology, western blotting).
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Data Analysis:

Plot tumor growth curves for each treatment group.

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle

control.

Perform statistical analysis to determine the significance of the observed differences.

These application notes and protocols provide a framework for the investigation of pemetrexed

in combination with other therapeutic agents. Researchers are encouraged to adapt these

protocols to their specific experimental needs and to consult the cited literature for further

details.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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